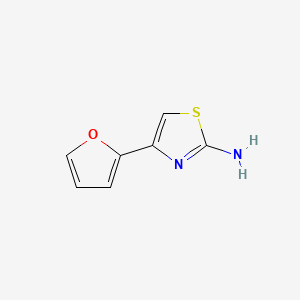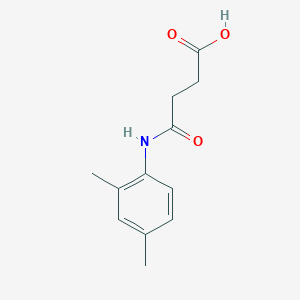
4-((4-Chlorophenyl)sulfonyl)benzaldehyde
説明
4-((4-Chlorophenyl)sulfonyl)benzaldehyde is a chemical compound that is part of a broader class of organic molecules that contain sulfonyl functional groups attached to an aromatic ring. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of the sulfonyl group can significantly influence the physical and chemical properties of these molecules, as well as their reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of related sulfonated polymers and compounds has been described in the literature. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using a nickel(0) catalytic coupling process, which involved the use of 2,5-dichloro-4'-phenylbenzophenone and an end-capping agent . Although not directly synthesizing 4-((4-Chlorophenyl)sulfonyl)benzaldehyde, this process highlights the methods used to create complex molecules with sulfonyl and chlorophenyl groups, which are relevant to the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-((4-Chlorophenyl)sulfonyl)benzaldehyde has been investigated using X-ray crystallography. For example, the molecular conformation of a related compound, 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, is stabilized by intramolecular hydrogen bonding and the benzene rings form specific dihedral angles . These structural details are crucial for understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
The reactivity of sulfonyl-containing compounds can be quite varied. In the case of 4-((4-Chlorophenyl)sulfonyl)benzaldehyde, no specific chemical reactions are detailed in the provided papers. However, the literature does mention the reactivity of related compounds, such as the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which is influenced by the electronic properties of substituents on the aromatic ring . This suggests that the chlorophenyl sulfonyl group could similarly affect the reactivity of 4-((4-Chlorophenyl)sulfonyl)benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing aromatic compounds are often characterized by their ability to form stable crystalline structures and engage in specific non-covalent interactions. For instance, the crystal packing in related compounds can involve intermolecular hydrogen bonds and π-π stacking interactions . Additionally, the presence of the sulfonyl group can influence properties such as water absorption and proton conductivity, as seen in the case of sulfonated copolymers . These properties are essential for the potential use of such compounds in applications like proton exchange membranes.
科学的研究の応用
Oxidative Reactions and Catalysis
- Studies have demonstrated the role of certain compounds in oxidative reactions and catalysis. For instance, the oxidation of methoxy substituted benzyl phenyl sulfides, involving the formation of benzaldehydes, highlights the distinct pathways through which oxidants react, either by single electron transfer or direct oxygen atom transfer (Lai, Lepage, & Lee, 2002). Similarly, the reactivity of sulfur in rhodium-bound benzaldehyde thiosemicarbazones towards molecular oxygen suggests intricate molecular interactions leading to sulfone formation, providing insights into the oxidation mechanisms of sulfur atoms in organorhodium complexes (Seth & Bhattacharya, 2011).
Molecular Structure Analysis
- The crystal structure and Hirshfeld surface analysis of compounds containing (4-chlorophenyl)sulfanyl groups have been explored to understand the molecular arrangements and interactions within the crystal lattice. Such analyses reveal supramolecular helical chains sustained by specific interactions, shedding light on the structural characteristics of these compounds (Caracelli et al., 2018).
Synthesis and Characterization of Compounds
- The synthesis of N-sulfonylated β-amino alcohols and their application in asymmetric catalysis showcases the significance of electron-withdrawing and donating abilities of substituents on the sulfonyl group, affecting yields and enantioselectivities in chemical reactions (Wu & Gau, 2003).
- Research on sulfonamides and their molecular interactions in crystals and solutions has provided valuable data on temperature dependencies, thermodynamic functions, and solubility, contributing to a deeper understanding of these compounds' physical and chemical properties (Perlovich et al., 2008).
Antiviral Activity
- The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus highlight the potential of these compounds in the development of new antiviral agents (Chen et al., 2010).
Applications in Material Science
- Studies on the preparation of sulfonated poly(arylene ether sulfones) for use as solid polymer electrolytes in fuel cells demonstrate the importance of monomer synthesis for developing advanced materials with specific electrical properties (Begunov et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVLYDUSHDJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355201 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)benzaldehyde | |
CAS RN |
77422-24-3 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77422-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

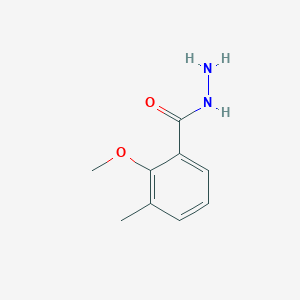

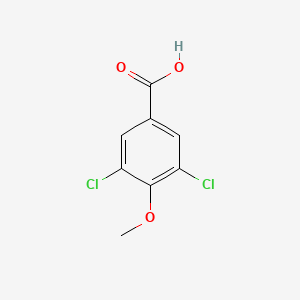
![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)
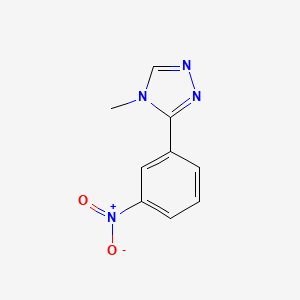


![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
